molecular formula C10H8ClNO B022261 4-Chloro-8-methoxyquinoline CAS No. 16778-21-5

4-Chloro-8-methoxyquinoline

Cat. No. B022261
M. Wt: 193.63 g/mol
InChI Key: LCYDNBWXXPOMQL-UHFFFAOYSA-N
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Patent
US06440995B1

Procedure details

4-Chloro-7-methoxyquinoline and 4-Chloro-8-methoxy-quinoline: Lauer; J. Am. Chem. Soc.; 68; 1946; 1268);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8](OC)=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.ClC1C2C(=[C:20]([O:25]C)C=CC=2)N=CC=1>>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:25][CH3:20])[CH:10]=2)[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=C(C=CC=C12)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=NC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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